L-alpha-Aspartyl-D-phenylalanine methyl ester, commonly known as aspartame, is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose. It is widely utilized in the food industry as a low-calorie sugar substitute, found in various products ranging from diet sodas to sugar-free chewing gum. Aspartame is composed of two amino acids: L-aspartic acid and D-phenylalanine, linked by a methyl ester bond. This compound is classified as a dipeptide and falls under the broader category of peptides and amino acids .
Aspartame was first discovered in 1965 by chemist James M. Schlatter while he was researching anti-ulcer drugs. Its approval by the United States Food and Drug Administration occurred in 1974, followed by further evaluations that confirmed its safety for human consumption. Today, aspartame is one of the most studied food additives globally, with regulatory bodies across multiple countries endorsing its use .
Aspartame can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis.
In chemical synthesis, L-aspartic acid undergoes treatment with formic acid and acetic anhydride to form an anhydride. The amino group of aspartic acid is temporarily protected to prevent unwanted reactions. The methyl ester of D-phenylalanine is then reacted with this protected aspartic acid derivative. This method can produce a mixture of desired and undesired isomers, typically yielding a 4:1 ratio of the correct to incorrect forms .
The compound has notable physicochemical properties:
Aspartame undergoes hydrolysis in the gastrointestinal tract, breaking down into its constituent components: L-aspartic acid, D-phenylalanine, and methanol. This reaction is facilitated by digestive enzymes and occurs rapidly after ingestion.
Under acidic or alkaline conditions, aspartame can generate methanol through hydrolysis. If conditions are severe enough, peptide bonds can also be cleaved, leading to free amino acids .
Upon ingestion, aspartame is metabolized in the small intestine where it is hydrolyzed into its three primary components:
The metabolism of aspartame does not lead to accumulation in the body; instead, its components are utilized similarly to those derived from dietary proteins. Studies indicate that typical consumption levels result in negligible increases in blood phenylalanine levels compared to other dietary sources .
Relevant analyses show that aspartame remains stable within typical food processing conditions but may lose sweetness when exposed to high temperatures or prolonged storage .
L-alpha-Aspartyl-D-phenylalanine methyl ester is primarily used in:
Aspartame's extensive use across various sectors highlights its significance as a versatile sweetening agent that provides calorie control without sacrificing taste .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3